Anaplerotic Efficacy: dMC7 vs. Heptanoic Acid (C7) in MCAD-Deficient Fibroblasts
In MCAD-deficient human fibroblasts, treatment with 2,6-dimethylheptanoic acid (dMC7) induces positive changes in cellular oxygen consumption rate (OCR), demonstrating its ability to act as an anaplerotic substrate without requiring functional MCAD. Heptanoic acid (C7), the straight-chain comparator, is also metabolized but via a distinct SCAD-dependent route, indicating that the branched-chain architecture of dMC7 offers a mechanistically differentiated bypass of the MCAD block. Importantly, the study utilized the racemic D,L-mixture of dMC7, not the enantiopure (R)-isomer specifically [1].
| Evidence Dimension | Ability to bypass MCAD and supply succinyl-CoA in MCAD-deficient human fibroblasts |
|---|---|
| Target Compound Data | Positive change in OCR parameters; increased mitochondrial protein lysine succinylation (indicative of succinyl-CoA supply) in MCAD-deficient fibroblasts treated with racemic dMC7 [1]. |
| Comparator Or Baseline | Heptanoic acid (C7, the active component of triheptanoin) also increases OCR in MCAD-deficient cells, but its metabolism proceeds via short-chain acyl-CoA dehydrogenase (SCAD), not via MCAD bypass. Triheptanoin is contraindicated in MCAD deficiency [1]. |
| Quantified Difference | No direct head-to-head numerical fold-change between dMC7 and C7 is reported; both show qualitatively positive OCR effects relative to untreated controls. dMC7 provides a mechanistically differentiated route (MCAD-independent) compared to C7 (SCAD-dependent). |
| Conditions | Whole-cell oxygen consumption studies with targeted metabolomics and protein lysine succinylation immunofluorescence in human control and MCAD-deficient (ACADM G985A/G985A) fibroblasts. |
Why This Matters
For procurement decisions in anaplerotic therapy research, dMC7 (even as racemate) offers a validated MCAD-independent anaplerotic mechanism unavailable from straight-chain C7, which relies on SCAD and is part of the contraindicated triheptanoin formulation.
- [1] Kumar, A. et al. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 2023, 140, 107690. View Source
